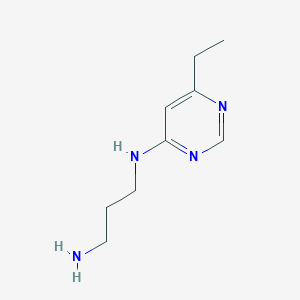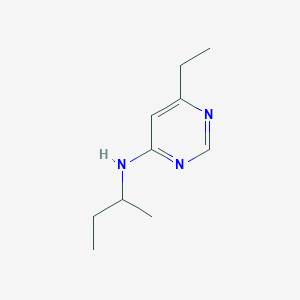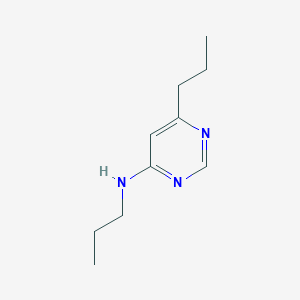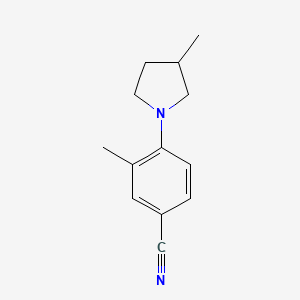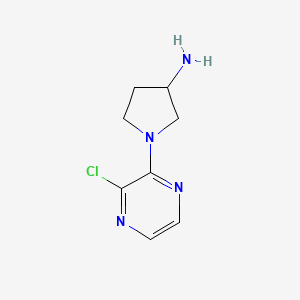
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine
Overview
Description
“1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The pyrrolidine ring in “this compound” allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Chemical Synthesis and Biological Activities
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals due to their high biological activities. Notably, pyrrolidine derivatives, including compounds related to this compound, are synthesized through condensation reactions of amines with carbonyl-containing compounds. These derivatives are instrumental in producing compounds with analgesic properties, demonstrating significant potential in medical applications as pain management solutions (Anderson & Liu, 2000).
Additionally, pyrrolidine and its derivatives have been explored for their potential as analgesic agents, where they exhibit moderate to good analgesic activity compared to standard drugs. This underscores their importance in the development of new therapeutic agents (Aggarwal et al., 2020). Furthermore, constrained amine analogs of pyrrolidine, such as those derived from this compound, have been identified as potential candidates for improving pharmacokinetic profiles in drug development, specifically as histamine H₃ receptor antagonists (Sundar et al., 2011).
Material Science and Optoelectronics
In the field of material science and optoelectronics, pyrrolidine derivatives contribute to the synthesis of electrically conducting polymers, such as polypyrroles, which form highly stable, flexible films. These materials are gaining attention for their potential in various applications, including sensors and electronic devices, highlighting the broader applicability of this compound and its derivatives in cutting-edge technology development (Anderson & Liu, 2000).
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-8(12-3-2-11-7)13-4-1-6(10)5-13/h2-3,6H,1,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMGIJLVXKKOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)
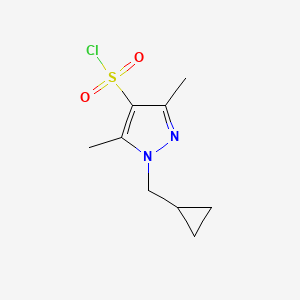
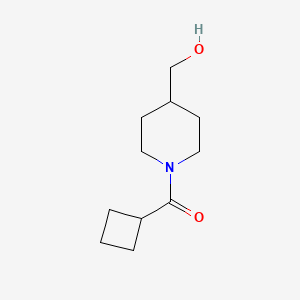

![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)


